molecular formula C20H16N2O4 B3049810 [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate CAS No. 22095-98-3

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate

Cat. No.: B3049810
CAS No.: 22095-98-3
M. Wt: 348.4 g/mol
InChI Key: FPXWISWMBLVKOD-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of polyamides and polyimides . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent participation in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic processes or providing protective effects against stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These adverse effects are often associated with the compound’s ability to interfere with critical biochemical pathways and cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases, leading to the formation of various metabolites that participate in different biochemical reactions . The compound can also influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of important biomolecules . These interactions can result in changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as its localization within the cell can determine its interactions with target biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct the compound to particular organelles. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate typically involves organic synthesis pathways. One common method includes the reaction of 1,4-benzenediol with 4-nitrobenzoyl chloride to form 1,4-benzenediol, 1,4-bis(4-nitrobenzoate) . This intermediate is then reduced to form the target compound .

Industrial Production Methods: Industrial production of this compound involves multi-step reactions and the use of various reagents. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

[4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXWISWMBLVKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314669
Record name [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22095-98-3
Record name NSC287082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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